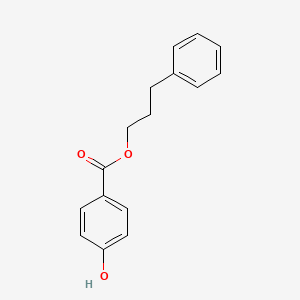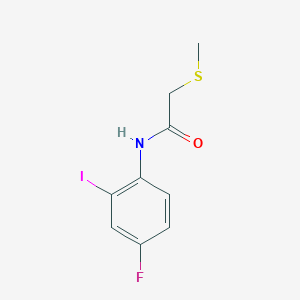![molecular formula C27H22NP B14913841 3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B14913841.png)
3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanenitrile is an organophosphorus compound that features a diphenylphosphanyl group attached to a biphenyl structure, with a propanenitrile group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanenitrile typically involves the reaction of 2-bromo-1,1’-biphenyl with diphenylphosphine under palladium-catalyzed conditions. The reaction proceeds through a cross-coupling mechanism, often employing a base such as potassium carbonate and a solvent like toluene. The resulting intermediate is then subjected to a nucleophilic substitution reaction with acrylonitrile to introduce the propanenitrile group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve efficient production.
化学反応の分析
Types of Reactions
3-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The diphenylphosphanyl group can be oxidized to form phosphine oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting nitriles to amines.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases in substitution reactions.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanenitrile is utilized in several scientific research applications:
Chemistry: As a ligand in transition metal-catalyzed reactions, including cross-coupling and hydrogenation reactions.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Used in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of 3-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanenitrile primarily involves its role as a ligand. It coordinates with transition metals through the phosphorus atom, forming stable complexes that facilitate various catalytic processes. The biphenyl structure provides steric hindrance, enhancing the selectivity and efficiency of the catalytic reactions .
類似化合物との比較
Similar Compounds
2,2’-Bis(diphenylphosphanyl)-1,1’-binaphthyl (BINAP): A widely used chiral ligand in asymmetric synthesis.
1,3-Bis(diphenylphosphino)propane (DPPP): Another diphosphine ligand used in cross-coupling reactions.
Uniqueness
3-(2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanenitrile is unique due to its combination of a diphenylphosphanyl group with a biphenyl structure and a propanenitrile group. This unique structure provides distinct steric and electronic properties, making it a versatile ligand in various catalytic applications.
特性
分子式 |
C27H22NP |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
3-[2-(2-diphenylphosphanylphenyl)phenyl]propanenitrile |
InChI |
InChI=1S/C27H22NP/c28-21-11-13-22-12-7-8-18-25(22)26-19-9-10-20-27(26)29(23-14-3-1-4-15-23)24-16-5-2-6-17-24/h1-10,12,14-20H,11,13H2 |
InChIキー |
OTHYOAAQHHCVKL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14913788.png)




![2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B14913845.png)




